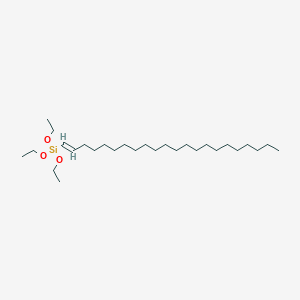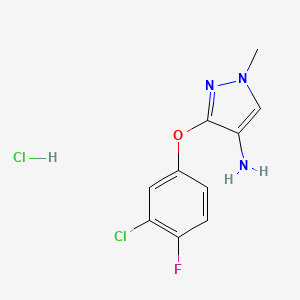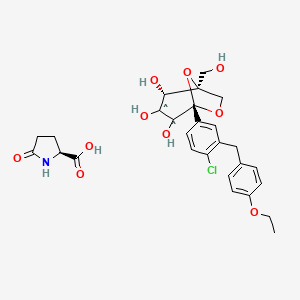
P-P-P-hUra-Ribf.2Na+
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-P-P-hUra-Ribf.2Na+: is a complex chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its intricate molecular structure, which includes multiple phosphorus atoms and a ribofuranose moiety. The presence of sodium ions further enhances its stability and solubility in aqueous solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of P-P-P-hUra-Ribf.2Na+ typically involves a multi-step process that includes the phosphorylation of uracil derivatives followed by the introduction of ribofuranose and sodium ions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of P-P-P-hUra-Ribf.2Na+ involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous monitoring of reaction parameters, and purification techniques such as crystallization and chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: P-P-P-hUra-Ribf.2Na+ undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of multiple phosphorus atoms and the ribofuranose moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to oxidize specific functional groups within the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce certain moieties, often under an inert atmosphere to prevent unwanted side reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols, typically in the presence of a suitable solvent and catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated uracil derivatives, while reduction can lead to the formation of dephosphorylated compounds.
Scientific Research Applications
Chemistry: In chemistry, P-P-P-hUra-Ribf.2Na+ is used as a precursor for the synthesis of various phosphorus-containing compounds. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology: In biological research, this compound is studied for its potential role in cellular signaling and metabolism. Its ability to interact with nucleic acids and proteins makes it a valuable tool for investigating biochemical processes.
Medicine: In medicine, P-P-P-hUra-Ribf.2Na+ is being explored for its potential therapeutic applications. Its interactions with biological molecules suggest it could be used in the development of new drugs or as a diagnostic agent.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of P-P-P-hUra-Ribf.2Na+ involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can modulate the activity of these targets by binding to active sites or altering their conformation. This interaction can lead to changes in cellular processes, such as gene expression and signal transduction pathways.
Comparison with Similar Compounds
P-P-P-hUra-Ribf.2K+: Similar in structure but with potassium ions instead of sodium, affecting its solubility and reactivity.
P-P-P-hUra-Ribf.2Mg2+: Contains magnesium ions, which can influence its interaction with biological molecules.
P-P-P-hUra-Ribf.2Ca2+: Calcium ions in this compound can alter its stability and binding properties.
Uniqueness: P-P-P-hUra-Ribf.2Na+ is unique due to its specific combination of phosphorus atoms, ribofuranose, and sodium ions. This combination imparts distinct chemical and physical properties, making it particularly suitable for certain applications in research and industry.
Properties
Molecular Formula |
C9H15N2Na2O15P3 |
|---|---|
Molecular Weight |
530.12 g/mol |
IUPAC Name |
disodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H17N2O15P3.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h4,6-8,13-14H,1-3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1 |
InChI Key |
ZUFYTFCRRSEBAA-WFIJOQBCSA-L |
Isomeric SMILES |
C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+].[Na+] |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Butanedioic acid, 1-[(1S,2E,4E)-1-[(2R,5S,7R,8S)-2-butyl-7-[(2E,4E,6S,7S,8E)-9-carboxy-6-hydroxy-3,7-dimethyl-2,4,8-nonatrien-1-yl]-8-methyl-1,6-dioxaspiro[4.5]dec-2-yl]-5-carboxy-4-methyl-2,4-pentadien-1-yl] ester](/img/structure/B12351155.png)


![5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12351178.png)




![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-iminopurine-6,8-dione](/img/structure/B12351191.png)

